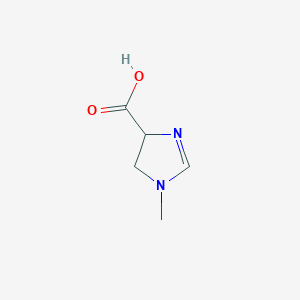
1,3-ジビニル-1,3-ジメチル-1,3-ジクロロジシロキサン
説明
1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE is an organosilicon compound with the molecular formula C6H12Cl2OSi2. It is a type of disiloxane, a class of silicon-based compounds. This compound is known for its use as a silylating reagent, particularly in the protection of hydroxy functions of ribonucleosides.
科学的研究の応用
1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE has several applications in scientific research:
Chemistry: Used as a silylating reagent for protecting hydroxy functions in organic synthesis.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of silicone-based materials and coatings.
作用機序
Target of Action
This compound is primarily used as a chemical intermediate , suggesting that it may interact with various molecules depending on the specific reactions it is involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. For instance, it has a hydrolytic sensitivity of 8, meaning it reacts rapidly with moisture, water, and protic solvents . This suggests that its stability and reactivity could be significantly affected by the presence of water or humidity in its environment.
準備方法
Synthetic Routes and Reaction Conditions
1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE can be synthesized through the reaction of 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane with various reagents under controlled conditions. The synthesis involves the use of chlorosilanes and vinylsilanes as starting materials. The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .
化学反応の分析
Types of Reactions
1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The vinyl groups can participate in addition reactions, such as hydrosilylation, to form new silicon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Addition Reactions: Hydrosilylation reactions often use platinum-based catalysts and are conducted under an inert atmosphere to prevent oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted disiloxanes, depending on the nucleophile used.
Addition Reactions: Products include hydrosilylated derivatives with new silicon-carbon bonds.
類似化合物との比較
Similar Compounds
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Similar in structure but lacks the vinyl groups, making it less reactive in addition reactions.
1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane: Similar but with different substituents, affecting its reactivity and applications.
Uniqueness
1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE is unique due to its combination of chlorine and vinyl groups, which provide versatility in chemical reactions. This makes it particularly useful in organic synthesis and industrial applications where both reactivity and stability are required .
特性
IUPAC Name |
chloro-(chloro-ethenyl-methylsilyl)oxy-ethenyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2OSi2/c1-5-10(3,7)9-11(4,8)6-2/h5-6H,1-2H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXUEHHVVZBQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(O[Si](C)(C=C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936108 | |
| Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15948-19-3 | |
| Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15948-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dichloro-1,3-dimethyl-1,3-divinyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015948193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dichloro-1,3-diethenyl-1,3-dimethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dichloro-1,3-dimethyl-1,3-divinyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[(1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol](/img/structure/B91524.png)





